molecular formula C21H16N2O2S B2600093 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide CAS No. 477326-01-5

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide

Cat. No. B2600093
CAS RN: 477326-01-5
M. Wt: 360.43
InChI Key: KOMOTCJGSPBPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide” is not explicitly provided in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide” are not explicitly mentioned in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. The specific physical and chemical properties of “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide” are not explicitly provided in the sources retrieved .

Scientific Research Applications

Antimicrobial and Antimalarial Activities

Research on benzothiazole-substituted β-lactam hybrids, which share a common thematic chemical structure with the compound , demonstrated moderate antimicrobial activities against various bacterial strains. Notably, modifications on the β-lactam ring enhanced antimalarial potency. These findings underscore the potential of such compounds in developing antimicrobial and antimalarial agents (Alborz et al., 2018).

Synthesis and Antimicrobial Evaluation

Another study focused on the synthesis of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives. These compounds displayed promising antimicrobial activity against plant fungi and bacteria, indicating the potential of phenoxyacetamide derivatives in combating various plant and bacterial pathogens (Liao et al., 2017).

Catalytic Synthesis Applications

A palladium-catalyzed method was reported for the synthesis of 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes. This approach, which involves C–H activation and [4 + 1] annulation, highlights the versatility of phenoxyacetamide derivatives in organic synthesis, potentially including the synthesis of complex molecules like N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide (Duan et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound refer to its potential risks and side effects. The safety and hazards of “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide” are not explicitly mentioned in the sources retrieved .

properties

IUPAC Name

2-phenoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-18(12-25-15-6-2-1-3-7-15)22-21-23-20-16-8-4-5-13-9-10-14(19(13)16)11-17(20)26-21/h1-8,11H,9-10,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMOTCJGSPBPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide

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